1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride
Description
1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride (CAS RN: 906352-57-6) is a benzimidazole derivative with a molecular formula of C₉H₇ClN₂O·HCl and a molecular weight of 231.07 g/mol . It is characterized by a methyl group at the 1-position of the benzimidazole ring and a reactive carbonyl chloride group at the 5-position. The compound is typically stored at 4°C or below to maintain stability and is available in purities ranging from 90% to 99% . Its melting point is reported as 227.5–231.5°C, indicating moderate thermal stability . This compound is primarily used in organic synthesis as an acylating agent due to the electrophilic nature of the carbonyl chloride group, enabling reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Properties
IUPAC Name |
1-methylbenzimidazole-5-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c1-12-5-11-7-4-6(9(10)13)2-3-8(7)12;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNORNZSRSQMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640179 | |
| Record name | 1-Methyl-1H-benzimidazole-5-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-57-6 | |
| Record name | 1-Methyl-1H-benzimidazole-5-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Cyclization to Benzimidazole Derivative
The synthesis typically begins with 3-amino-4-methylamino benzoic acid hydrochloride as the raw material. This compound undergoes a cyclization reaction with chloroacetyl chloride to form the benzimidazole core with a chloromethyl substituent.
- Solvents: Dimethylformamide (DMF) and acetonitrile or ethyl acetate
- Temperature: 50–70 °C (optimal around 50 °C)
- Reaction time: 1–3 hours (up to 24 hours possible)
- Molar ratio of chloroacetyl chloride to raw material: 0.9–2:1
- Monitoring: HPLC to ensure raw material <0.2%
- Dissolve 3-amino-4-methylamino benzoic acid hydrochloride in DMF and acetonitrile.
- Slowly add chloroacetyl chloride dropwise at 50 °C.
- Stir for 2 hours.
- Add a low polarity solvent (acetonitrile or ethyl acetate) to precipitate the product.
- Cool to 0 °C and filter to isolate the crude benzimidazole hydrochloride salt.
| Parameter | Value |
|---|---|
| Yield | 85.5–87.7% |
| Purity (HPLC) | 99.21–99.29% |
| LC-MS (m/e) | 224.04 |
This step produces 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid hydrochloride , a key intermediate for further conversion.
Conversion to 1-Methyl-1H-benzimidazole-5-carbonyl Chloride Hydrochloride
The next step involves transforming the carboxylic acid group into the corresponding acid chloride, which is the target compound.
- Reagents: Oxalyl chloride (or similar chlorinating agents)
- Solvent: Dichloromethane (DCM) with catalytic amounts of DMF
- Temperature: 15–20 °C
- Reaction time: Approximately 1 hour
- Work-up: Concentration under reduced pressure
- Dissolve the benzimidazole carboxylic acid intermediate in dichloromethane.
- Add a catalytic amount of DMF.
- Slowly add oxalyl chloride at controlled temperature.
- Stir for 1 hour at ambient temperature.
- Concentrate the reaction mixture to half volume under reduced pressure to obtain the acid chloride hydrochloride salt.
This method yields the This compound with high purity suitable for subsequent synthetic applications.
Alternative Preparation via Amidation and Hydrolysis
Another reported approach involves the preparation of the acid chloride hydrochloride via an intermediate amide:
- Starting from the acid chloride hydrochloride, react with O,N-dimethylhydroxylamine hydrochloride in dichloromethane with triethylamine as a base.
- Stirring for 24 hours yields the corresponding methoxy-methyl amide.
- This intermediate can be purified by extraction and column chromatography.
This method is useful for preparing derivatives but also confirms the availability and reactivity of the acid chloride hydrochloride intermediate.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization to benzimidazole | 3-amino-4-methylamino benzoic acid, chloroacetyl chloride, DMF/acetonitrile | 50 | 2 h | 85.5–87.7 | 99.2–99.3 | Precipitation with acetonitrile, pH adjustment |
| Acid chloride formation | Oxalyl chloride, DCM, catalytic DMF | 15–20 | 1 h | Not specified | High purity | Concentration under reduced pressure |
| Amidation (optional) | O,N-dimethylhydroxylamine.HCl, triethylamine, DCM | Room temp | 24 h | Not specified | Purified by chromatography | For derivative synthesis |
Analytical Data Supporting Preparation
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 1-Methyl-1H-benzimidazole-5-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane).
Hydrolysis: This reaction can be carried out using water or aqueous sodium hydroxide (NaOH) at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products
Amides, Esters, and Thioesters: Formed through substitution reactions.
1-Methyl-1H-benzimidazole-5-carboxylic acid: Formed through hydrolysis.
1-Methyl-1H-benzimidazole-5-methanol: Formed through reduction.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including 1-methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride. Research indicates that certain derivatives exhibit potent activity against viruses such as enteroviruses and herpes simplex virus (HSV). For instance, compounds derived from benzimidazoles have shown IC50 values indicating effective inhibition of viral replication, suggesting that this compound could be a candidate for further antiviral drug development .
Antithrombotic Properties
The compound has been investigated for its role in preventing thromboembolic events. Patent literature describes its use in formulations aimed at post-operative prophylaxis of deep vein thrombosis and stroke prevention. The compound acts as a prodrug that converts into an active form in the body, enhancing its therapeutic efficacy against thrombin, a key factor in blood coagulation .
Anti-inflammatory Effects
Benzimidazole derivatives have been noted for their anti-inflammatory properties. Research indicates that certain derivatives can significantly inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in the inflammatory process. These findings suggest that this compound could be developed into anti-inflammatory agents with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Derivative Development
The synthesis of this compound serves as a precursor for various derivatives with enhanced biological activities. The ability to modify the benzimidazole core allows for the exploration of new pharmacological properties, making it an essential compound in medicinal chemistry.
Case Studies
Mechanism of Action
The mechanism of action of 1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride involves its ability to react with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. The specific molecular targets and pathways depend on the context of its use in pharmaceuticals or biological research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS RN) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Group | Purity (%) | Key Applications |
|---|---|---|---|---|---|---|
| 1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride (906352-57-6) | C₉H₇ClN₂O·HCl | 231.07 | 227.5–231.5 | Carbonyl chloride | 90–99 | Acylation reactions, intermediates in drug synthesis |
| 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (343569-06-2) | C₅H₅ClN₂O·HCl | 181.02 | Not reported | Carbonyl chloride | 95 | Small-molecule synthesis, ligand preparation |
| 2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride (Not specified) | C₉H₈N₂O₂·HCl | ~212.64 (estimated) | Not reported | Carboxylic acid | High | Pharmaceutical intermediates |
| Methyl benzimidazole-5-carboxylate (26663-77-4) | C₉H₈N₂O₂ | 176.17 | Not reported | Ester | 98 | Prodrug synthesis, ester hydrolysis studies |
| 5-Cyclopropyl-1-Methyl-1H-imidazole-2-carboxamidine hydrochloride (Not specified) | C₈H₁₂ClN₃·HCl | ~213.67 (estimated) | Not reported | Carboxamidine | Not specified | Enzyme inhibition studies |
Key Comparative Analysis
Structural Variations and Reactivity
- Benzimidazole vs. Imidazole Core : The target compound’s benzimidazole core (fused benzene and imidazole rings) enhances aromatic stability compared to the simpler imidazole ring in 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (CAS 343569-06-2) . This difference increases the target’s molecular weight (231.07 vs. 181.02 g/mol) and may reduce solubility in polar solvents due to greater hydrophobicity.
- Functional Group Differences :
- The carbonyl chloride group in the target compound is highly reactive toward nucleophiles, making it superior to 2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride (carboxylic acid) for acylation reactions .
- Compared to Methyl benzimidazole-5-carboxylate (CAS 26663-77-4), the target’s chloride group offers faster reaction kinetics in amide bond formation, whereas the ester requires harsher conditions (e.g., acid/base catalysis) .
Physicochemical Properties
- Melting Point : The target’s melting point (227.5–231.5°C) is lower than benzodithiazine derivatives (e.g., 311–312°C for compound 10 in ), likely due to differences in crystal packing and reduced intermolecular hydrogen bonding .
- Solubility : While exact solubility data are unavailable, the carbonyl chloride’s polarity suggests moderate solubility in aprotic solvents like dichloromethane or THF, contrasting with the carboxylic acid derivative, which may form salts in aqueous solutions .
Synthetic Utility
- The target compound’s reactivity is advantageous in peptide coupling and polymer chemistry. In contrast, 5-Cyclopropyl-1-Methyl-1H-imidazole-2-carboxamidine hydrochloride () is tailored for interactions with biological targets (e.g., enzyme active sites) due to its basic amidine group .
- Compounds like 1,3-Dibenzyl-5-chloro-1H-benzimidazol-2(3H)-one () exhibit different reactivity, relying on benzyl chloride for alkylation, whereas the target’s chloride is acylating .
Purity and Commercial Availability
- The target is available at 90–99% purity (industrial vs. laboratory grades), comparable to 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride (95%) but less pure than Methyl benzimidazole-5-carboxylate (98%) .
Biological Activity
1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride (C₉H₈Cl₂N₂O) is a compound characterized by its benzimidazole core, which is significant in various biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in drug development. Its structure allows for various chemical modifications, leading to diverse biological activities.
- Molecular Weight : Approximately 231.08 g/mol
- Appearance : White to off-white solid
- Melting Point : Ranges from 227.5 to 231.5 °C
- Functional Groups : Contains a carbonyl chloride functional group which enables nucleophilic substitutions.
Biological Activities
The biological activities of this compound are primarily linked to its structural properties, particularly the benzimidazole moiety. Research indicates several potential pharmacological effects:
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives indicate significant antibacterial activity, with values ranging from 12.5 to 250 μg/ml against pathogens like S. aureus and C. albicans .
2. Anticancer Potential
Benzimidazole derivatives have been explored for their anticancer properties. Research has shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . For example, compounds synthesized from the benzimidazole scaffold demonstrated promising activity against prostate cancer by targeting specific cancer pathways .
3. Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives has also been documented, with some studies indicating that these compounds can reduce inflammation markers in vitro and in vivo . This suggests a possible therapeutic role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key factors affecting its activity include:
- Substituents on the Benzimidazole Ring : Variations at different positions can enhance or diminish biological efficacy.
- Functional Groups : The presence of functional groups such as -COOH or -NH₂ can significantly affect the compound's interaction with biological targets .
Comparative Analysis of Related Compounds
A comparative analysis of structurally related compounds provides insights into the biological activity of this compound:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 2-Methylbenzimidazole | C₉H₉N₃ | Antifungal properties |
| Benzimidazole | C₇H₆N₂ | Anti-parasitic effects |
| 1H-Benzimidazole-2-carboxylic acid | C₉H₈N₂O₂ | Pharmaceutical synthesis |
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:
- Antibacterial Efficacy Against S. typhi : A study evaluated various benzimidazole derivatives, revealing MIC values significantly lower than standard antibiotics, indicating their potential as effective antibacterial agents .
- Anticancer Activity in Prostate Cancer Models : Research demonstrated that specific benzimidazole-based compounds could inhibit tumor growth in animal models, suggesting their viability for further clinical development .
Q & A
Q. What are the standard synthetic routes for preparing 1-Methyl-1H-benzimidazole-5-carbonyl chloride hydrochloride?
The compound is typically synthesized via cyclization reactions using acylating agents like phosphorus oxychloride (POCl₃). For example, substituted benzoic acid hydrazides can be cyclized at elevated temperatures (e.g., 120°C) to form benzimidazole derivatives. Characterization involves IR spectroscopy and elemental analysis to confirm the structure . Storage conditions (below 4°C) and hygroscopicity must be considered post-synthesis to maintain stability .
Q. What are the critical safety protocols for handling this compound in the laboratory?
Due to its reactivity and potential hazards (e.g., skin/eye irritation), strict safety measures are required:
- Use fume hoods and personal protective equipment (gloves, goggles, lab coats).
- Avoid exposure to heat, sparks, or open flames to prevent decomposition.
- Store in sealed glass containers at 2–8°C, away from moisture . Emergency procedures include immediate decontamination of spills and consultation with safety databases for exposure management .
Q. How is the purity of this compound validated in experimental workflows?
Purity assessment combines chromatographic methods (HPLC/GC) with spectral techniques (¹H/¹³C NMR, IR). Quantitative analysis via titration (e.g., Karl Fischer for water content) and elemental analysis ensures stoichiometric accuracy. Certificates of Analysis (CoA) from suppliers like Combi-Blocks provide batch-specific data .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, are effective. Variables like temperature, POCl₃ stoichiometry, and reaction time can be systematically varied to identify optimal conditions. For instance, reducing POCl₃ excess while maintaining cyclization efficiency lowers chloride by-products . Computational tools (e.g., quantum chemical calculations) further predict reaction pathways to avoid undesired intermediates .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
Discrepancies in NMR or IR spectra (e.g., carbonyl stretching frequencies) may arise from tautomerism or solvent effects. Advanced approaches include:
Q. How can computational methods accelerate the design of derivatives with enhanced reactivity?
Integrated computational-experimental frameworks (e.g., ICReDD’s approach) use quantum mechanics (QM) to map reaction coordinates and identify transition states. Machine learning models trained on existing data predict substituent effects on reactivity. For example, electron-withdrawing groups at the benzimidazole 5-position may enhance electrophilicity of the carbonyl chloride moiety, enabling targeted functionalization .
Q. What analytical techniques are suitable for tracking degradation products under varying storage conditions?
Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS monitor hydrolytic degradation (e.g., hydrolysis to carboxylic acid). Kinetic modeling (Arrhenius plots) predicts shelf-life, while solid-state NMR detects crystalline phase changes affecting stability .
Methodological Considerations
- Experimental Design : Use fractional factorial designs to reduce trial counts while capturing interaction effects .
- Data Validation : Cross-reference spectral libraries (e.g., SDBS) and replicate experiments to confirm reproducibility.
- Safety Compliance : Align handling protocols with OSHA guidelines and SDS recommendations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
